molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7

4-Bromo-2-fluorobenzenesulfonamide

Cat. No.: B1273049
CAS No.: 214210-30-7
M. Wt: 254.08 g/mol
InChI Key: ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H4BrFNO2S. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound appears as white to light yellow crystalline solid and is used primarily as an intermediate in organic synthesis .

Preparation Methods

4-Bromo-2-fluorobenzenesulfonamide can be synthesized through various methods. One commonly used synthetic route involves the reduction of 2-fluoro-4-nitrobenzenesulfonamide with hydrogen in the presence of an iron catalyst, followed by bromination in the presence of bromine

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.

Scientific Research Applications

4-Bromo-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and pharmaceutical intermediates. The presence of bromine and fluorine atoms can enhance the biological activity and pharmacokinetic properties of the resulting compounds.

    Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes.

In biological systems, the compound can interact with proteins and enzymes, forming stable complexes that inhibit their activity. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

4-Bromo-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    2-Fluorobenzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it retains the sulfonamide group and can undergo similar nucleophilic substitution reactions.

    4-Bromo-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the reactivity and chemical properties of the compound, making it suitable for different applications.

    4-Bromo-2-methylbenzenesulfonamide: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s solubility and reactivity in chemical reactions.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381184
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-30-7
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ammonium hydroxide (28%, 80 ml) was added a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (10 g) in dichloromethane (80 ml) dropwise for 1 hour at approximately 0° C. The reaction mixture was stirred vigorously for an additional 2 hours at the same temperature. The phases were separated. The aqueous phase was washed with dichloromethane. The combined organic extracts were washed with brine, dried over sodium sulfate and evaporated to give 4-bromo-2-fluorobenzenesulfonamide (8.0 g).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 3
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 5
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.